REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[OH:11].S(Cl)(Cl)=O.[CH3:16]O>>[CH3:16][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[C:3]([OH:11])[CH:4]=1
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Name
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|
Quantity
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24.7 g
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Type
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reactant
|
Smiles
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FC1=C(C=C(C(=O)O)C=C1)O
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Name
|
|
Quantity
|
300 mL
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Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
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15 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture then heated at 70° C. for 60 min
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Duration
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60 min
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Type
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CONCENTRATION
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Details
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The reaction mixture is concentrated in vacuo
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Type
|
WASH
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Details
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washed with saturated sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer is dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)F)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |